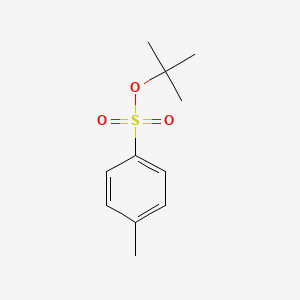

tert-Butyl Tosylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-9-5-7-10(8-6-9)15(12,13)14-11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRDEMODNIPHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451771 | |

| Record name | Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-57-7 | |

| Record name | 1,1-Dimethylethyl 4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Tosylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of tert-Butyl Tosylate. It is intended to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound, systematically named 1,1-dimethylethyl 4-methylbenzenesulfonate, is an organic ester derived from tert-butyl alcohol and p-toluenesulfonic acid.[1] It is a key intermediate in organic synthesis, primarily valued for the excellent leaving group ability of the tosylate moiety.[1] This property facilitates a variety of nucleophilic substitution and elimination reactions that are fundamental in the construction of complex molecules, including pharmaceuticals and agrochemicals.[1] Understanding its chemical behavior is crucial for its effective application in synthetic chemistry.

Chemical Structure and Identifiers

The structure of this compound features a bulky tert-butyl group attached to the sulfonyl oxygen of a p-toluenesulfonate (tosyl) group.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 4664-57-7[2][3] |

| Molecular Formula | C₁₁H₁₆O₃S[2] |

| Molecular Weight | 228.31 g/mol [2] |

| IUPAC Name | 1,1-dimethylethyl 4-methylbenzenesulfonate[1] |

| Synonyms | tert-Butyl p-toluenesulfonate, t-Butyl tosylate[4][5] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C[1][6] |

| InChIKey | DLRDEMODNIPHMU-UHFFFAOYSA-N[6][7] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a solid-liquid mixture at room temperature.[4][6] It is highly soluble in many organic solvents.[4]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless to off-white Solid-Liquid Mixture[4][6] |

| Boiling Point | 322.8 ± 11.0 °C (Predicted)[6][8] |

| Density | 1.122 ± 0.06 g/cm³ (Predicted)[6][8] |

| Solubility | Soluble in many organic solvents; Very slightly soluble in water (0.21 g/L at 25 °C, Calculated).[4][5] |

| Refractive Index | 1.506[8] |

| Storage Temperature | Room Temperature, Sealed in dry conditions[6][7] |

Reactivity and Reaction Mechanisms

The chemical behavior of this compound is dominated by the nature of the tert-butyl group and the exceptional leaving group ability of the tosylate anion. The tosylate group is a very weak base, making it an excellent leaving group in nucleophilic substitution and elimination reactions.

Due to the sterically hindered tertiary carbon and the stability of the resulting tertiary carbocation, this compound primarily undergoes reactions via unimolecular pathways (Sₙ1 and E1).[1]

Nucleophilic Substitution (Sₙ1) and Elimination (E1) Reactions

When subjected to nucleophiles or heat, this compound readily undergoes a rate-determining ionization step to form a stable tertiary carbocation.[1] This carbocation is stabilized by hyperconjugation from the three methyl groups.[1] Following its formation, the carbocation can be attacked by a nucleophile to yield a substitution product (Sₙ1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway).[1] Elimination to form isobutylene is often the major reaction pathway.[1]

Caption: Competing Sₙ1 and E1 reaction pathways for this compound.

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis involves the direct tosylation of tert-butyl alcohol.

Experimental Workflow: Direct Tosylation

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), tert-butyl alcohol is dissolved in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

-

Base Addition: A base, typically pyridine, is added to the solution.[1] Pyridine acts as a solvent and also neutralizes the hydrochloric acid byproduct formed during the reaction.[9]

-

Tosylation: The flask is cooled in an ice bath, and p-toluenesulfonyl chloride (tosyl chloride) is added portion-wise while stirring. The reaction is typically exothermic.

-

Reaction Monitoring: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Workup: The reaction mixture is quenched by the addition of water or dilute acid. The organic layer is separated, washed sequentially with water, dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Alternative Synthesis Methods

-

Catalytic Methods: Recent developments include the use of indium or ytterbium catalysts for tosylation reactions under milder conditions, which can improve yields and reduce reaction times.[1]

-

Solvent-Free Methods: To promote green chemistry, solvent-free approaches using solid-state reactions or microwave irradiation have been explored for the efficient synthesis of tosylates.[1]

Applications in Research and Drug Development

-

Synthetic Intermediate: It serves as a crucial intermediate for introducing the tert-butyl group or for facilitating nucleophilic substitutions that are difficult to achieve with the corresponding alcohol.[1][10]

-

Protecting Group Chemistry: The tert-butyl group is a common acid-labile protecting group for various functional groups in multi-step organic synthesis.

-

Pharmaceutical Synthesis: Its reactivity is harnessed in the synthesis of complex pharmaceutical compounds and sulfonamides.[10]

Safety and Handling

-

Hazards: this compound is irritating to the skin, eyes, and respiratory tract.[1]

-

Handling: It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from moisture.[6][7] Stability is maintained under an inert atmosphere and at low temperatures.[1]

References

- 1. Buy this compound | 4664-57-7 [smolecule.com]

- 2. This compound - CAS - 4664-57-7 | Axios Research [axios-research.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 4664-57-7 [chemicalbook.com]

- 5. CAS # 4664-57-7, this compound, tert-Butyl p-toluenesulfonate - chemBlink [chemblink.com]

- 6. This compound CAS#: 4664-57-7 [m.chemicalbook.com]

- 7. 4664-57-7 | CAS DataBase [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Cas 4664-57-7,this compound DISCONTINUED | lookchem [lookchem.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl Tosylate from tert-Butyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl tosylate from tert-butyl alcohol. It details the prevalent synthetic methodologies, optimized reaction conditions, and thorough purification protocols. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering actionable data and procedural guidance to ensure reproducible and efficient synthesis.

Introduction

This compound (1,1-dimethylethyl 4-methylbenzenesulfonate) is a valuable intermediate in organic synthesis, primarily utilized for the introduction of the tert-butyl group and in studies of nucleophilic substitution and elimination reactions.[1] Its utility stems from the excellent leaving group ability of the tosylate moiety, which facilitates a variety of chemical transformations. This guide focuses on the most common and effective method for its preparation: the reaction of tert-butyl alcohol with p-toluenesulfonyl chloride.

Reaction Mechanism and Kinetics

The synthesis of this compound proceeds via a nucleophilic attack of the oxygen atom of tert-butyl alcohol on the sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[1]

The reaction mechanism involves two main steps:

-

Activation of the Alcohol: The base can deprotonate the alcohol to form a more nucleophilic alkoxide, or it can activate the tosyl chloride.

-

Nucleophilic Attack: The alcohol's oxygen atom attacks the electrophilic sulfur atom of the tosyl chloride, leading to the displacement of the chloride ion.

-

Deprotonation: The base removes the proton from the oxonium ion intermediate to yield the final product.

It is important to note that this compound is known for its limited stability, readily undergoing E1 elimination to form isobutylene, especially in polar, ionizing solvents.[1] The stability of the resulting tertiary carbocation favors this elimination pathway.[1]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from tert-butyl alcohol.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| tert-Butyl Alcohol | C₄H₁₀O | 74.12 |

| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 |

| Pyridine | C₅H₅N | 79.10 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |

Optimized Synthesis Procedure

A general and widely applicable procedure for the tosylation of alcohols is as follows:

-

To a solution of tert-butyl alcohol (1.0 equivalent) in dry dichloromethane (DCM) at 0 °C, add pyridine (1.5 equivalents).

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

Due to the inherent instability of this compound, purification requires careful handling. While the work-up procedure removes most impurities, flash column chromatography can be employed for higher purity if necessary.

Flash Column Chromatography Protocol

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.3 for the product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to minimize decomposition.

-

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | Aromatic protons: δ ~7.3–7.8 ppm, tert-Butyl protons: δ ~1.2 ppm.[1] |

| ¹³C NMR | Aromatic carbons, tert-butyl carbons. |

| FTIR (cm⁻¹) | S=O stretching, C-O stretching. |

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Potential Side Reactions

The primary side reaction in the synthesis of this compound is the formation of tert-butyl chloride. This can occur if the reaction is heated, as the chloride ion generated can act as a nucleophile and displace the tosylate group. Additionally, as mentioned earlier, the product can undergo elimination to form isobutylene.

Conclusion

The synthesis of this compound from tert-butyl alcohol is a well-established and valuable transformation in organic chemistry. By following the detailed protocols and considering the key reaction parameters outlined in this guide, researchers can achieve a successful and reproducible synthesis of this important intermediate. Careful control of temperature and prompt use of the product are crucial to mitigate decomposition and side reactions.

References

An In-depth Technical Guide to the E1 Elimination Reaction of tert-Butyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unimolecular elimination (E1) reaction mechanism of tert-butyl p-toluenesulfonate (tert-butyl tosylate). It delves into the core principles of the reaction, including its kinetics, stereochemistry, and the factors influencing product distribution. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize or study elimination reactions in organic synthesis.

The Core Mechanism: A Stepwise Pathway

The E1 elimination of this compound is a first-order elimination reaction that proceeds through a two-step mechanism involving a carbocation intermediate. The overall reaction involves the removal of the tosylate leaving group and a proton from a β-carbon to form an alkene.

Step 1: Formation of a Carbocation (Rate-Determining Step)

The reaction is initiated by the slow, unimolecular dissociation of the this compound. The carbon-oxygen bond to the excellent leaving group, the tosylate anion, breaks heterolytically, forming a stable tertiary carbocation and a resonance-stabilized tosylate anion. This step is the rate-determining step of the reaction, and its rate is dependent only on the concentration of the substrate, this compound.[1][2]

Step 2: Deprotonation to Form the Alkene

In the second, fast step, a weak base, which is often the solvent (solvolysis), abstracts a proton from a carbon atom adjacent (β-position) to the positively charged carbon. The electrons from the carbon-hydrogen bond then move to form a new π-bond, resulting in the formation of the alkene product, 2-methylpropene (isobutylene).

References

Stability of the tert-butyl carbocation intermediate

An In-depth Technical Guide on the Stability of the Tert-butyl Carbocation Intermediate

Abstract

The tert-butyl carbocation, (CH₃)₃C⁺, serves as a cornerstone intermediate in organic chemistry, pivotal for understanding reaction mechanisms such as Sₙ1 and E1 reactions, and for its application in synthetic strategies, including the use of the tert-butyloxycarbonyl (Boc) protecting group.[1] Its exceptional stability compared to other simple alkyl carbocations is a subject of fundamental importance. This guide provides a comprehensive technical overview of the factors governing the stability of the tert-butyl carbocation, supported by quantitative data, detailed experimental protocols for its characterization, and logical diagrams illustrating the core principles. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this critical reactive intermediate.

Theoretical Basis for Stability

The enhanced stability of the tert-butyl carbocation is primarily attributed to a combination of two key electronic effects: the inductive effect and hyperconjugation.[2][3] While both contribute, hyperconjugation is often considered the dominant stabilizing factor.[4][5]

Inductive Effect (+I)

The inductive effect involves the donation of electron density along the sigma (σ) bonds. Alkyl groups, such as the three methyl groups in the tert-butyl structure, are electron-donating compared to hydrogen.[3] This donation of electron density towards the electron-deficient, positively charged central carbon atom helps to disperse the positive charge, thereby stabilizing the carbocation.[4] The cumulative effect of three methyl groups provides a significant stabilizing contribution.

Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from an adjacent, filled C-H or C-C sigma bond orbital into the empty p-orbital of the carbocationic center.[6][7] In the tert-butyl carbocation, there are nine C-H bonds adjacent to the positively charged carbon. The overlap between these σ-orbitals and the empty p-orbital allows for the delocalization of the positive charge over all nine hydrogen atoms and the three methyl carbons.[4][8] This "no-bond resonance" significantly lowers the energy of the system, making it more stable.[7] Computational studies suggest the stabilization energy from hyperconjugation in the tert-butyl cation can be as high as 45 kcal/mol.[5]

Caption: Hyperconjugation mechanism in the tert-butyl carbocation.

Quantitative Measures of Stability

The stability of carbocations can be quantified through various experimental and computational methods. The data consistently show the tert-butyl carbocation to be significantly more stable than its primary and secondary counterparts.

Table 1: Gas-Phase Heats of Formation of Common Carbocations

The heat of formation (ΔHf°) is a direct measure of a molecule's intrinsic stability. A lower heat of formation indicates greater stability.

| Carbocation | Structure | Gas-Phase Heat of Formation (kcal/mol) | Citation(s) |

| Methyl | CH₃⁺ | ~261 | [9] |

| Ethyl | CH₃CH₂⁺ | ~219 | [9] |

| Isopropyl | (CH₃)₂CH⁺ | ~192 | [9] |

| tert-Butyl | (CH₃)₃C⁺ | 167 - 171 | [10] |

| Benzyl | C₆H₅CH₂⁺ | 211 - 213 | [10] |

Data compiled from gas-phase measurements.

Table 2: Gas-Phase Hydride Ion Affinities (HIA)

Hydride ion affinity is the enthalpy change for the reaction R⁺ + H⁻ → R-H. A lower HIA indicates a more stable carbocation, as less energy is released upon its neutralization by a hydride ion.[9]

| Carbocation | Structure | Hydride Ion Affinity (kcal/mol) | Citation(s) |

| Methyl | CH₃⁺ | 314 | [9] |

| Ethyl | CH₃CH₂⁺ | 273 | [9] |

| Isopropyl | (CH₃)₂CH⁺ | 246 | [9] |

| tert-Butyl | (CH₃)₃C⁺ | 231 | [9] |

| Benzyl | C₆H₅CH₂⁺ | 239 | [9] |

Data from gas-phase measurements.

Table 3: Relative Solvolysis Rates of Alkyl Bromides

The rate of Sₙ1 solvolysis, where carbocation formation is the rate-determining step, serves as an excellent proxy for the stability of the carbocation intermediate. More stable intermediates form faster.

| Alkyl Bromide | Structure | Relative Rate of Solvolysis (in H₂O at 25°C) | Citation(s) |

| Methyl Bromide | CH₃Br | 1 | [9] |

| Ethyl Bromide | CH₃CH₂Br | ~2 | [9] |

| Isopropyl Bromide | (CH₃)₂CHBr | ~45 | [9] |

| tert-Butyl Bromide | (CH₃)₃CBr | ~100,000,000 | [9] |

Experimental Protocols for Characterization

Sₙ1 Solvolysis Kinetics

This method indirectly measures carbocation stability by observing the rate of a reaction in which it is an intermediate. The solvolysis of tert-butyl chloride in an aqueous ethanol solution is a classic example.[11]

Objective: To determine the rate constant for the solvolysis of tert-butyl chloride by monitoring the production of HCl.

Methodology:

-

Reaction Setup: A solution of tert-butyl chloride in acetone is added to a solvent mixture of ethanol and water containing a pH indicator (e.g., bromothymol blue).[11]

-

Titration: A known, small amount of NaOH solution is added to the reaction mixture, turning it basic (blue).[11]

-

Rate Measurement: The reaction proceeds via an Sₙ1 mechanism, forming the tert-butyl carbocation in the rate-determining step. This cation then rapidly reacts with water or ethanol, producing one equivalent of HCl per mole of reacted tert-butyl chloride.[11]

-

Endpoint Detection: The generated HCl neutralizes the NaOH. The time taken for the solution to turn from blue to yellow (acidic) is recorded. This marks the time required for a specific fraction of the tert-butyl chloride to react.[12]

-

Data Analysis: By adding successive aliquots of NaOH and recording the time for each color change, the rate of reaction can be determined. A plot of ln[tBuCl] versus time yields a straight line with a slope of -k, where k is the first-order rate constant.[11]

Caption: Experimental workflow for Sₙ1 solvolysis kinetics.

Direct Observation in Superacids and NMR Spectroscopy

Carbocations are typically too reactive to be observed directly. However, in superacidic media, their lifetimes are extended, allowing for characterization by techniques like NMR spectroscopy.

Objective: To generate and structurally characterize the tert-butyl carbocation.

Methodology:

-

Superacid Preparation: A superacid, such as "Magic Acid" (a mixture of antimony pentafluoride, SbF₅, and fluorosulfonic acid, FSO₃H), is prepared at low temperature.[13] The counter-anions of superacids (e.g., SbF₆⁻) are extremely non-nucleophilic and non-basic, preventing them from reacting with the carbocation.[14]

-

Carbocation Generation: A precursor, such as tert-butyl chloride or even isobutane, is introduced into the superacid solution. The superacid either abstracts the halide or protonates the alkane, leading to the formation of the stable tert-butyl carbocation.[13][15]

-

NMR Spectroscopy: The resulting solution is analyzed by ¹H and ¹³C NMR spectroscopy at low temperatures (e.g., 77 K).[16] The chemical shifts and coupling constants provide direct evidence of the carbocation's electronic structure and geometry. Advanced techniques like nutation NMR have been used on isotopically labeled samples to precisely measure internuclear distances, confirming the planar geometry of the carbocationic center.[16][17]

Computational Chemistry Protocols

Theoretical calculations are invaluable for quantifying stability and understanding the electronic structures of transient species.

Objective: To calculate the relative stability and electronic properties of the tert-butyl carbocation.

Methodology:

-

Structure Optimization: The geometry of the tert-butyl carbocation and other reference molecules is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d)).[5]

-

Energy Calculation: Single-point energy calculations are performed at a high level of theory to obtain accurate electronic energies.

-

Stability Analysis via Isodesmic Reactions: To determine relative stability, a hypothetical isodesmic reaction is constructed. An isodesmic reaction is one in which the number and types of bonds are conserved on both sides of the equation, which minimizes computational errors.[10] For example, to compare tert-butyl to methyl cation, one could use: (CH₃)₃C⁺ + CH₄ → (CH₃)₃C-H + CH₃⁺ The enthalpy change of this reaction directly relates to the stability difference between the two cations.

-

Hyperconjugation Analysis: Methods like the Block Localized Wavefunction (BLW) can be used to quantify the stabilization energy specifically arising from hyperconjugation by comparing the energy of the fully delocalized system to a hypothetical localized state where the positive charge is confined to the central carbon.[5]

Caption: Workflow for computational stability analysis of carbocations.

Relevance in Drug Development

Understanding carbocation stability is not merely academic; it has direct implications in medicinal chemistry and drug development.

-

Reaction Mechanism Prediction: A thorough understanding of tert-butyl carbocation stability allows chemists to predict and control reaction pathways, which is crucial for designing efficient synthetic routes for complex active pharmaceutical ingredients (APIs).

-

Protecting Group Strategy: The tert-butyl group is a key component of the widely used Boc (tert-butyloxycarbonyl) protecting group for amines. The stability of the tert-butyl carbocation facilitates the clean and efficient cleavage of the Boc group under specific acidic conditions, a cornerstone of modern peptide and nucleotide synthesis.[1]

-

Bioisosterism: The tert-butyl group is a common motif in drug molecules. However, its lipophilicity and potential for metabolic instability can be undesirable.[18] Knowledge of the electronic and steric factors that stabilize it helps in the rational design of bioisosteres (substituents with similar physical or chemical properties) that can mimic its role while improving the overall pharmacokinetic profile of a drug candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. The greater stability of tert-butyl carbocation than methyl carbocation can be explained on the basis of [allen.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Hyperconjugation in Carbocations, a BLW Study with DFT approximation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Illustrated Glossary of Organic Chemistry - Hyperconjugation [chem.ucla.edu]

- 7. The hyper conjugative stabilities of tertbutyl cation class 11 chemistry CBSE [vedantu.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. amherst.edu [amherst.edu]

- 12. people.wou.edu [people.wou.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Analysis of tert-Butyl Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl Tosylate (tert-butyl 4-methylbenzenesulfonate), a key intermediate in organic synthesis. Due to the limited availability of specific, publicly accessible experimental spectroscopic data for this compound, this guide focuses on the general characteristics, a representative synthetic protocol, and the mechanistic pathways it undergoes.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Signals for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (9H) | ~ 1.3 | Singlet | 9H |

| Aromatic CH₃ (3H) | ~ 2.4 | Singlet | 3H |

| Aromatic (4H) | ~ 7.3 - 7.8 | Multiplet (AA'BB' system) | 4H |

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon | Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃)₃ | ~ 28 |

| tert-Butyl C | ~ 82 |

| Aromatic CH₃ | ~ 21 |

| Aromatic CH | ~ 127 - 130 |

| Aromatic C-S | ~ 134 |

| Aromatic C-CH₃ | ~ 145 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| S=O | ~ 1350 & ~ 1175 | Asymmetric and symmetric stretching |

| C-O | ~ 1190 | Stretching |

| Aromatic C-H | ~ 3100 - 3000 | Stretching |

| Aliphatic C-H | ~ 2980 - 2850 | Stretching |

| Aromatic C=C | ~ 1600 & ~ 1495 | Stretching |

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Fragment |

| 228 | [M]⁺ (Molecular Ion) |

| 172 | [M - C₄H₈]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of this compound

The following is a general, representative protocol for the synthesis of a tosylate from a tertiary alcohol, adapted for this compound.

Materials:

-

tert-Butanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 eq.) to the cooled solution with stirring.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, if necessary.

NMR Sample Preparation (General Protocol)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules.[1]

Materials:

-

Purified this compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)

-

NMR tube

-

Pipette

-

Filter

Procedure:

-

Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

-

Filter the solution through a small plug of cotton or glass wool in a pipette directly into a clean, dry NMR tube.

-

Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically 4-5 cm).

-

Cap the NMR tube and carefully place it in the NMR spectrometer for analysis.

Signaling Pathways and Reaction Mechanisms

The primary reaction pathway for this compound is E1 elimination, owing to the stability of the tertiary carbocation intermediate that is formed. It can also undergo Sₙ1 substitution in the presence of a non-basic nucleophile.

Caption: Experimental workflow for the synthesis of this compound.

Caption: E1 elimination mechanism of this compound.

References

The Tosylate Group: A Superior Leaving Group in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic conversion of functional groups is a cornerstone of molecular design and construction. A frequent and critical challenge is the transformation of a poor leaving group, such as a hydroxyl group, into one that readily departs, facilitating nucleophilic substitution and elimination reactions. Among the arsenal of chemical tools available, the p-toluenesulfonyl group, or tosylate group (TsO-), has established itself as an exceptionally effective and versatile solution. Its inherent stability, predictable reactivity, and the stereochemical control it offers have made it an indispensable tool, particularly in the multi-step synthesis of complex molecules within the pharmaceutical industry.

This technical guide provides a comprehensive overview of the tosylate group's function as a superior leaving group. It delves into the fundamental chemical principles governing its reactivity, presents quantitative data comparing it to other common leaving groups, provides a detailed experimental protocol for its installation and the assessment of its leaving group ability, and illustrates its application in key reaction pathways, including in the synthesis of a commercially significant antiviral drug.

The Chemical Foundation of the Tosylate's Efficacy

The hydroxyl group (-OH) is a notoriously poor leaving group because its departure would necessitate the formation of the highly unstable and strongly basic hydroxide ion (HO⁻). A fundamental principle of leaving group ability is that good leaving groups are weak bases. This is because weak bases are stable on their own and can effectively accommodate the negative charge they carry after bond cleavage.

The exceptional leaving group ability of the tosylate anion stems from its remarkable stability, which is a consequence of two primary electronic effects:

-

Resonance Stabilization: The negative charge on the oxygen atom of the tosylate anion is not localized. Instead, it is delocalized across the three oxygen atoms of the sulfonate group through resonance. This distribution of the negative charge over multiple electronegative atoms significantly stabilizes the anion.

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further disperses the negative charge, contributing to the overall stability of the tosylate anion.

The stability of the tosylate anion is reflected in the acidity of its conjugate acid, p-toluenesulfonic acid (TsOH). TsOH is a strong acid, with a pKa of approximately -2.8, indicating that its conjugate base, the tosylate anion, is a very weak base and therefore an excellent leaving group.

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantitatively assessed by comparing the rates of reaction for a given substrate with different leaving groups. The following tables summarize key quantitative data that illustrates the superior leaving group ability of the tosylate group compared to other common leaving groups.

Table 1: pKa of Conjugate Acids of Common Leaving Groups

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| I⁻ | HI | ~ -10 | Excellent |

| Br⁻ | HBr | ~ -9 | Excellent |

| TsO⁻ | TsOH | ~ -2.8 | Excellent |

| Cl⁻ | HCl | ~ -7 | Good |

| H₂O | H₃O⁺ | ~ -1.7 | Good (as a neutral molecule) |

| F⁻ | HF | ~ 3.2 | Poor |

| CH₃COO⁻ | CH₃COOH | ~ 4.8 | Poor |

| HO⁻ | H₂O | ~ 15.7 | Very Poor |

| NH₂⁻ | NH₃ | ~ 38 | Extremely Poor |

A lower pKa of the conjugate acid corresponds to a weaker base and a better leaving group.

Table 2: Relative Rates of Sₙ2 Reaction for Ethyl Substrates with Different Leaving Groups

| Leaving Group (X in CH₃CH₂-X) | Relative Rate (kₓ/kₒ) |

| I⁻ | 2 |

| Br⁻ | 1 |

| OTs | 0.4 |

| Cl⁻ | 0.02 |

Note: Relative rates can vary depending on the nucleophile, substrate, and solvent system. This table provides a general comparison.

Key Reaction Pathways Involving Tosylates

The primary utility of converting an alcohol to a tosylate is to enable nucleophilic substitution and elimination reactions.

Tosylation of Alcohols

The formation of a tosylate from an alcohol is a straightforward and high-yielding reaction, typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction. A key advantage of this method is that the conversion of the alcohol to the tosylate proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken in this step.

Nucleophilic Substitution (Sₙ2) Reaction

Once formed, the tosylate group serves as an excellent leaving group in Sₙ2 reactions. When a nucleophile attacks the carbon atom bearing the tosylate group, the tosylate anion departs, and a new bond is formed between the nucleophile and the carbon atom. A crucial aspect of the Sₙ2 reaction is that it proceeds with inversion of stereochemistry at the reaction center. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis.

Experimental Protocols

Protocol 1: Synthesis of an Alkyl Tosylate from an Alcohol

This protocol describes a general procedure for the tosylation of a primary or secondary alcohol.

Materials:

-

Alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq)

-

Anhydrous pyridine or triethylamine (as solvent and base)

-

Dichloromethane (DCM) (optional, as a co-solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve the alcohol in anhydrous pyridine or a mixture of pyridine and DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into cold water or a dilute HCl solution to neutralize the excess pyridine.

-

Extract the aqueous layer with DCM or another suitable organic solvent.

-

Combine the organic layers and wash sequentially with water, dilute copper sulfate solution (to remove residual pyridine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl tosylate.

-

Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Comparative Solvolysis for Determining Leaving Group Ability

This protocol outlines a general method for comparing the leaving group ability of a tosylate with other leaving groups (e.g., bromide, iodide) by measuring the rates of solvolysis.

Materials:

-

Alkyl substrates with different leaving groups (e.g., 2-bromooctane, 2-iodooctane, 2-octyl tosylate) of the same concentration.

-

Solvent (e.g., ethanol, acetic acid, or a mixture)

-

Constant temperature bath

-

Small test tubes or vials

-

Pipettes

-

Titration apparatus or a pH meter

-

Indicator solution (if using titration)

-

Stopwatch

Procedure:

-

Prepare solutions of each alkyl substrate in the chosen solvent at a known concentration.

-

Place a measured volume of each solution into separate test tubes and equilibrate them in a constant temperature bath.

-

At timed intervals, withdraw an aliquot from each reaction mixture.

-

Quench the reaction in the aliquot (e.g., by adding it to a cold solvent).

-

Determine the concentration of the acid produced (HBr, HI, or TsOH) in each aliquot. This can be done by titration with a standardized base or by measuring the change in pH.

-

Plot the concentration of the acid versus time for each leaving group.

-

The initial rate of the reaction for each substrate is proportional to the slope of the initial part of the curve.

-

Compare the initial rates to determine the relative leaving group ability. A faster rate indicates a better leaving group.

Application in Drug Development: Synthesis of Emtricitabine

The utility of the tosylate group as a leaving group is prominently featured in the synthesis of numerous pharmaceuticals. A notable example is the synthesis of Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. In a key step of its synthesis, a tosylate is displaced by a nucleophilic base to form a crucial intermediate.

Conclusion

The p-toluenesulfonyl (tosyl) group is a powerful and highly reliable tool in organic chemistry. By converting a poor leaving group like an alcohol into a tosylate, chemists can unlock a vast array of subsequent transformations, most notably nucleophilic substitution and elimination reactions. The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, is the fundamental reason for its effectiveness. The ability to perform this conversion with retention of stereochemistry, followed by Sₙ2 displacement with inversion, provides a robust strategy for stereochemical control. From the synthesis of complex pharmaceuticals to the development of cutting-edge chemical biology probes, the tosylate group continues to be a cornerstone of modern molecular design and synthesis, empowering researchers and drug development professionals to build the molecules that advance science and medicine.

An In-depth Technical Guide to the Physical Properties of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ibuprofen, with a specific focus on its solubility and boiling point. Detailed experimental protocols are provided for the determination of these properties, alongside a summary of its mechanism of action and a typical analytical workflow relevant to drug development.

Core Physical and Chemical Properties of Ibuprofen

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic effects.[1][2] It is a white crystalline solid or powder with a characteristic odor.[3][4] Understanding its physical properties is critical for formulation development, quality control, and ensuring bioavailability.

The key physical and chemical properties of Ibuprofen are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | [3] |

| Molecular Weight | 206.28 g/mol | [3] |

| Boiling Point | 157 °C (at standard pressure) | [3] |

| Melting Point | 75 - 78 °C | [3][5] |

| Water Solubility | 21 mg/L (at 25 °C) | [3] |

| Solubility in Ethanol | Very soluble (66.18 g/100 mL in 90% EtOH at 40°C) | [5][6] |

| LogP (Octanol-Water) | 3.97 | [3] |

| pKa (Acid Dissociation Constant) | 4.44 | [7] |

| Appearance | White, crystalline powder | [4][8] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Ibuprofen is a weakly acidic drug and is practically insoluble in water, which presents challenges for formulation.[5][9] Its solubility is pH-dependent, increasing significantly at pH values above its pKa as the carboxylic acid group ionizes.[7][8]

| Solvent System | Solubility | Temperature |

| Water | 21 mg/L | 25 °C |

| Water (pH 1) | 0.038 mg/cm³ | 37 °C |

| Water (pH 5.5) | 0.685 mg/cm³ | 37 °C |

| Water (pH 6.8) | 3.37 mg/cm³ | 37 °C |

| Ethanol (90%) | 66.18 g/100 mL | 40 °C |

| Methanol, Acetone, Dichloromethane | Very soluble | Not specified |

The "Flask Method" is a standard procedure for determining the water solubility of substances with solubilities above 10⁻² g/L.[3] This protocol is adapted from the OECD Test Guideline 105.[2][3][8]

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous phase is measured by a suitable analytical method to determine the saturation solubility.

Apparatus:

-

Constant temperature water bath or shaker (controlled to ± 0.5 °C).

-

Glass flasks with sufficient volume and tight-fitting stoppers.

-

Centrifuge (if required for phase separation).

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

-

Filtration device (e.g., syringe filter, inert and non-adsorbing).

Procedure:

-

Sample Preparation: Add an excess amount of the test substance (Ibuprofen) to a flask containing purified water. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the flask and agitate it in the constant temperature bath (e.g., 25 °C) for a sufficient duration to reach equilibrium. A preliminary test is recommended to determine the time required; typically, 24 hours is a starting point, but it may take longer.[7] It is advisable to approach equilibrium from both undersaturation and supersaturation to ensure a true equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the solution to stand at the test temperature to permit the settling of undissolved material. If necessary, centrifugation at the test temperature can be used to separate the solid and liquid phases.

-

Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase.

-

Analysis: Determine the concentration of Ibuprofen in the sample using a validated analytical method (e.g., HPLC). This concentration represents the water solubility of the substance at the test temperature.

-

Replicates: The determination should be performed in at least duplicate.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1] For a solid compound like Ibuprofen, this property is typically measured under reduced pressure and extrapolated to standard pressure, or determined using thermal analysis techniques.

This method, one of several described in OECD Test Guideline 103, is suitable for determining the boiling point of substances that are stable at their boiling temperature.[1][9][10]

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The boiling of a substance is an endothermic process that results in a distinct peak in the DSC thermogram. The onset temperature of this peak is taken as the boiling point.

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a suitable data acquisition system.

-

Sample pans (e.g., aluminum, may require pin-holed lids to allow vapor to escape).

-

Microbalance for accurate weighing of the sample.

-

High-purity inert purge gas (e.g., nitrogen).

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate certified reference standards (e.g., Indium, Tin) across the expected temperature range.

-

Sample Preparation: Accurately weigh a small amount of Ibuprofen (typically 1-5 mg) into a sample pan. Place a lid on the pan, which should be pierced to allow for the escape of vapor during boiling.

-

Instrument Setup: Place the prepared sample pan and an empty reference pan into the DSC cell. Set the initial temperature well below the expected boiling point and program a linear heating ramp (e.g., 10 °C/min) to a temperature well above the boiling point.

-

Measurement: Start the thermal program under a constant flow of inert purge gas. The instrument will record the differential heat flow as a function of temperature.

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the boiling of the sample. The boiling point is determined as the extrapolated onset temperature of this peak.

-

Pressure Correction: If the measurement is not performed at standard atmospheric pressure (101.325 kPa), the result should be corrected using the Clausius-Clapeyron equation or a similar validated method.[4]

Mechanism of Action: COX Enzyme Inhibition

Ibuprofen exerts its therapeutic effects primarily through the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][11] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][11] By blocking this pathway, Ibuprofen reduces the synthesis of prostaglandins, thereby alleviating these symptoms.[2]

Analytical Workflow: Ibuprofen Assay by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of Ibuprofen in pharmaceutical dosage forms, as outlined in the United States Pharmacopeia (USP).[12][13]

The following diagram illustrates a typical workflow for the assay of Ibuprofen tablets.

This protocol outlines a general procedure for determining the amount of Ibuprofen in a tablet formulation.[12][13][14]

Principle: The amount of Ibuprofen in a prepared sample solution is determined by comparing its chromatographic peak area to that of a standard solution of known concentration using an HPLC system with UV detection.

Apparatus & Reagents:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 HPLC column (e.g., L1 packing, 150 x 4.6 mm, 5 µm).

-

Data acquisition and processing software.

-

Solvents: Acetonitrile (HPLC grade), Purified Water.

-

Reagents: Chloroacetic acid or Phosphoric acid for pH adjustment.

-

Ibuprofen Reference Standard (USP grade).

-

Volumetric flasks, pipettes, analytical balance, sonicator, syringe filters (0.45 µm).

Chromatographic Conditions (Example):

-

Mobile Phase: A filtered and degassed mixture of water (pH adjusted to 2.5-3.0 with an acid) and acetonitrile (e.g., 66:34 v/v).[13]

-

Flow Rate: 1.0 - 2.0 mL/min.[13]

-

Detection Wavelength: 222 nm.[14]

-

Injection Volume: 10 µL.[14]

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

-

Standard Solution Preparation: Accurately weigh a quantity of Ibuprofen Reference Standard and dissolve it in the mobile phase or a suitable solvent to obtain a solution with a known concentration (e.g., 0.6 mg/mL).

-

Sample Solution Preparation: a. Weigh and finely powder not fewer than 20 Ibuprofen tablets. b. Accurately weigh a portion of the powder equivalent to a specific amount of Ibuprofen (e.g., 600 mg). c. Transfer the powder to a volumetric flask (e.g., 100 mL), add solvent (e.g., 60% acetonitrile), and sonicate for approximately 10-15 minutes to dissolve the Ibuprofen.[13][15] d. Dilute the solution to volume with the solvent and mix well. e. Centrifuge or filter a portion of the solution through a 0.45 µm filter, discarding the first few mL of the filtrate. f. Further dilute this solution with the mobile phase to achieve a final concentration similar to the Standard Solution.

-

Chromatography: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Make replicate injections (e.g., five) of the Standard Solution to verify system suitability (checking for parameters like tailing factor and peak area reproducibility). c. Inject the Sample Solution in duplicate.

-

Calculation: a. Measure the peak areas for the Ibuprofen peak in the chromatograms from both the Standard and Sample solutions. b. Calculate the quantity of Ibuprofen (C₁₃H₁₈O₂) in the portion of tablets taken using the following formula: Result = (rᵤ / rₛ) × Cₛ × V Where:

-

rᵤ is the peak response from the Sample Solution.

-

rₛ is the average peak response from the Standard Solution.

-

Cₛ is the concentration of the Ibuprofen Reference Standard in the Standard Solution (mg/mL).

-

V is the final volume of the Sample Solution (mL), accounting for all dilutions. c. Compare the result to the labeled amount to determine if it falls within the acceptable range (e.g., 90.0% to 110.0% as per USP).[13][15]

-

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. lcslaboratory.com [lcslaboratory.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. laboratuar.com [laboratuar.com]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. waters.com [waters.com]

- 15. philadelphia.edu.jo [philadelphia.edu.jo]

An In-depth Technical Guide to the SN1 Reactivity of tert-Butyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the unimolecular nucleophilic substitution (SN1) reactivity of tert-butyl tosylate. It delves into the reaction mechanism, kinetic data, influencing factors, and experimental protocols relevant to research and development in the chemical and pharmaceutical sciences.

Introduction: The Significance of this compound in SN1 Reactions

This compound (tert-butyl 4-methylbenzenesulfonate) is a tertiary alkyl sulfonate ester renowned for its high reactivity in SN1 reactions. The tosylate group is an excellent leaving group due to the stability of the resulting p-toluenesulfonate anion, which is a weak base. This, combined with the tertiary structure of the tert-butyl group, which forms a relatively stable tertiary carbocation intermediate, makes this compound a model substrate for studying SN1 mechanisms.[1] Its reactivity is a cornerstone of synthetic organic chemistry, enabling the introduction of the tert-butyl group and facilitating the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The SN1 Reaction Mechanism of this compound

The solvolysis of this compound proceeds through a stepwise SN1 mechanism, which is characterized by the formation of a carbocation intermediate. The reaction is also in competition with an E1 (elimination) pathway.

Step 1: Formation of a Tertiary Carbocation (Rate-Determining Step)

The reaction is initiated by the slow, unimolecular dissociation of the carbon-oxygen bond, leading to the formation of a planar tert-butyl carbocation and a tosylate anion. This step is the slowest in the reaction sequence and therefore dictates the overall reaction rate. The stability of the tertiary carbocation is a key driving force for this ionization.[1]

Step 2: Nucleophilic Attack

The carbocation intermediate is a potent electrophile and rapidly reacts with a nucleophile present in the reaction medium. In solvolysis reactions, the solvent itself acts as the nucleophile. For instance, in an ethanol/water mixture, both ethanol and water can attack the carbocation.

Step 3: Deprotonation

If the nucleophile was neutral (e.g., water or an alcohol), the initial product is a protonated species. A subsequent rapid deprotonation step by a weak base (like the solvent or the tosylate anion) yields the final neutral substitution product.

Simultaneously, the carbocation can also undergo an E1 elimination reaction where a proton is abstracted from an adjacent carbon by a weak base, leading to the formation of an alkene (isobutylene).

Below is a diagram illustrating the SN1 pathway for the solvolysis of this compound.

Factors Influencing the SN1 Reactivity of this compound

Several factors govern the rate of the SN1 reaction of this compound:

-

Substrate Structure: The tertiary nature of the tert-butyl group is paramount. It leads to a relatively stable tertiary carbocation, significantly lowering the activation energy of the rate-determining step compared to primary or secondary tosylates.[1]

-

Leaving Group Ability: The tosylate anion is an excellent leaving group due to the delocalization of the negative charge through resonance across the sulfonate group. This high stability of the leaving group facilitates the initial ionization step.

-

Solvent Polarity: Polar protic solvents, such as water, alcohols, and carboxylic acids, are ideal for SN1 reactions. They can stabilize both the developing carbocation and the leaving group anion through solvation, thereby lowering the activation energy. The ability of the solvent to donate hydrogen bonds is particularly effective in solvating the tosylate anion.

-

Temperature: As with most chemical reactions, the rate of solvolysis of this compound increases with temperature. The activation energy for unimolecular elimination processes of related tert-butyl compounds typically ranges from 25-35 kcal/mol.[1]

Quantitative Data on Solvolysis

Table 1: Rate Constants for the Solvolysis of tert-Butyl Chloride in Various Solvents

| Solvent (v/v) | Temperature (°C) | Rate Constant (k), s⁻¹ |

| 90% Acetone - 10% Water | 50 | 4.55 x 10⁻⁶ |

| 80% Methanol - 20% Water | 25 | 2.55 x 10⁻⁵ |

Data adapted from studies on tert-butyl chloride solvolysis, which serves as a proxy for this compound.[2]

Table 2: Activation Parameters for the Solvolysis of tert-Butyl Chloride in Ethanol-Water

| Solvent (v/v) | Activation Energy (Ea), kcal/mol |

| Data for specific ethanol-water mixtures is required to populate this table. | Data for specific ethanol-water mixtures is required to populate this table. |

This table would be populated with activation energy data from kinetic studies at different temperatures.

Table 3: Product Distribution in the Solvolysis of a Tertiary Substrate

| Solvent | Substitution Product (%) | Elimination Product (%) |

| Data on product ratios for this compound in various solvents is needed here. | Data on product ratios for this compound in various solvents is needed here. |

This table would illustrate the competition between SN1 and E1 pathways under different solvent conditions.

Experimental Protocols: Kinetic Study of Solvolysis

The rate of solvolysis of this compound can be determined by monitoring the production of p-toluenesulfonic acid over time. A common method involves titration of the acid with a standardized solution of a strong base. The following protocol is adapted from established procedures for the solvolysis of tert-butyl chloride.[3][4][5][6]

Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solution.

Materials:

-

This compound

-

95% Ethanol

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

-

Bromothymol blue indicator

-

Erlenmeyer flasks, burette, pipettes, stopwatch, constant temperature water bath.

Procedure:

-

Preparation of the Reaction Mixture: Prepare a solvent mixture of aqueous ethanol (e.g., 50:50 v/v). In an Erlenmeyer flask, combine the appropriate volumes of 95% ethanol and deionized water. Add a few drops of bromothymol blue indicator.

-

Initiation of the Reaction: Accurately measure a small volume of a stock solution of this compound in a non-nucleophilic solvent like acetone. At time t=0, add the this compound solution to the aqueous ethanol mixture and immediately start the stopwatch.

-

Titration: Immediately add a known volume of the standardized NaOH solution to the reaction mixture. The solution should turn blue. Record the time it takes for the solution to turn from blue back to yellow as the produced p-toluenesulfonic acid neutralizes the added base.

-

Data Collection: As soon as the solution turns yellow, add another aliquot of the NaOH solution and record the time for the color change. Repeat this process for several intervals to obtain a series of time points and corresponding amounts of reacted substrate.

-

Determination of the Endpoint (t∞): After collecting a sufficient number of data points, heat the reaction mixture in a water bath to drive the reaction to completion. Cool the solution and titrate to a persistent blue endpoint to determine the total amount of acid produced.

-

Data Analysis: The first-order rate constant (k) can be determined by plotting the natural logarithm of the concentration of unreacted this compound versus time. The concentration of unreacted substrate at any time 't' can be calculated from the volume of NaOH used at time 't' and at the endpoint.

Below is a diagram of the experimental workflow.

Applications in Drug Development and Chemical Biology

The conversion of alcohols to tosylates is a fundamental transformation in the synthesis of pharmaceuticals. By converting a poorly reactive hydroxyl group into an excellent leaving group, medicinal chemists can perform subsequent nucleophilic substitution reactions to build molecular complexity.

A modern application that leverages the reactivity of tosylates is Ligand-Directed Tosyl (LDT) chemistry . This technique enables the selective labeling of native proteins in living cells. A ligand that binds to a specific protein is attached to a tosylate-containing probe. Upon binding, the proximity effect facilitates the reaction of a nucleophilic amino acid residue on the protein surface with the tosyl group, leading to covalent labeling of the target protein.

Below is a conceptual diagram of the Ligand-Directed Tosyl (LDT) chemistry workflow.

Conclusion

The SN1 reactivity of this compound is a well-established and predictable phenomenon rooted in the stability of the tertiary carbocation intermediate and the excellent leaving group ability of the tosylate anion. Understanding the kinetics and the factors that influence this reaction is crucial for its application in organic synthesis. While detailed quantitative data for this compound itself requires further compilation from primary literature, the extensive studies on its close analogue, tert-butyl chloride, provide a robust framework for predicting its behavior. The principles governing its reactivity continue to be applied in both fundamental organic chemistry and cutting-edge applications such as in-vivo protein labeling, highlighting the enduring importance of this reaction in the molecular sciences.

References

A Technical Guide to the Spontaneous Decomposition Kinetics of Tertiary Tosylates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the spontaneous decomposition of tertiary tosylates. The inherent instability of these compounds, driven by their propensity to form stabilized tertiary carbocations, makes a thorough understanding of their decomposition kinetics essential for their effective use in chemical synthesis and drug development. This guide provides a compilation of quantitative kinetic data, detailed experimental protocols for monitoring their decomposition, and visualizations of the underlying mechanistic pathways.

Introduction: The Nature of Tertiary Tosylate Instability

Tertiary tosylates are esters of p-toluenesulfonic acid and tertiary alcohols. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. When attached to a tertiary carbon, the C-O bond is susceptible to heterolytic cleavage, leading to the formation of a relatively stable tertiary carbocation. This carbocation can then undergo subsequent reactions, primarily solvolysis (reaction with the solvent) and elimination, which constitute the decomposition pathway. This process typically follows a first-order kinetic model, as the rate-determining step is the unimolecular ionization of the tertiary tosylate.

Reaction Mechanisms: Solvolysis and Elimination

The spontaneous decomposition of tertiary tosylates in polar solvents proceeds through a competitive SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular) mechanism. Both pathways share a common rate-determining step: the formation of a tertiary carbocation intermediate.

-

SN1 Pathway: The carbocation is trapped by a solvent molecule (acting as a nucleophile), leading to a substitution product.

-

E1 Pathway: The carbocation undergoes deprotonation, typically by a solvent molecule acting as a base, to form an alkene.

The ratio of substitution to elimination products is influenced by the structure of the tosylate, the nature of the solvent, and the temperature.

Figure 1: General SN1/E1 decomposition pathway for tertiary tosylates.

Quantitative Kinetic Data

The rate of spontaneous decomposition is highly sensitive to the structure of the tertiary tosylate, the solvent, and the temperature. The following tables summarize key kinetic data for the solvolysis of representative tertiary tosylates.

Table 1: Solvolysis Rate Constants for 1-Adamantyl Tosylate at 25 °C

| Solvent (v/v) | Rate Constant (k, s⁻¹) |

| 100% Ethanol | 1.96 x 10⁻⁷ |

| 90% Ethanol | 1.84 x 10⁻⁶ |

| 80% Ethanol | 6.13 x 10⁻⁶ |

| 70% Ethanol | 1.83 x 10⁻⁵ |

| 100% Methanol | 1.13 x 10⁻⁶ |

| 80% Methanol | 1.13 x 10⁻⁵ |

| Acetic Acid | 3.20 x 10⁻⁷ |

| Formic Acid | 1.54 x 10⁻³ |

| 97% TFE | 1.07 x 10⁻² |

Data compiled from various sources. TFE = 2,2,2-Trifluoroethanol.

Table 2: Activation Parameters for the Solvolysis of 1-Adamantyl Tosylate

| Solvent (v/v) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 100% Ethanol | 26.5 | -3.5 |

| 80% Ethanol | 24.5 | -4.4 |

| Acetic Acid | 25.8 | -9.0 |

| Formic Acid | 22.8 | -2.5 |

Activation parameters provide insight into the energy barrier and the degree of ordering in the transition state.

Experimental Protocols for Kinetic Analysis

Accurate determination of decomposition kinetics requires precise monitoring of the reaction progress. Below are detailed methodologies for common techniques.

This method follows the production of p-toluenesulfonic acid during solvolysis by titration with a standardized base.

Materials:

-

Tertiary tosylate of interest (e.g., 1-adamantyl tosylate)

-

Anhydrous solvent (e.g., 80:20 ethanol/water)

-

Standardized sodium hydroxide solution (~0.02 M)

-

Indicator solution (e.g., bromothymol blue)

-

Thermostatted water bath

-

Burette, pipettes, and volumetric flasks

Procedure:

-

Prepare a solution of the tertiary tosylate in the chosen solvent at a known concentration (e.g., 0.01 M).

-

Place a known volume of this solution (e.g., 50.0 mL) in a flask and equilibrate it in the thermostatted water bath to the desired temperature.

-

At timed intervals (t), withdraw an aliquot of the reaction mixture (e.g., 5.0 mL) and quench the reaction by adding it to a flask containing a solvent in which the reaction is significantly slower (e.g., acetone).

-

Add a few drops of indicator to the quenched sample.

-

Titrate the sample with the standardized NaOH solution until the endpoint is reached. The volume of NaOH used is proportional to the concentration of p-toluenesulfonic acid produced.

-

Continue taking samples until the reaction is substantially complete or for a desired period.

-

A final "infinity" sample should be taken after several half-lives to determine the concentration at complete reaction.

-

The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where V∞ is the volume of titrant for the infinity sample and Vt is the volume at time t. The slope of this line is -k.

Figure 2: Experimental workflow for the titrimetric kinetic analysis.

This method allows for in-situ monitoring of the reaction by observing the disappearance of a reactant peak or the appearance of a product peak.

Materials:

-

Tertiary tosylate

-

Deuterated solvent (e.g., CD₃OD, Acetone-d₆/D₂O)

-

NMR spectrometer with temperature control

-

NMR tubes

Procedure:

-

Dissolve a known amount of the tertiary tosylate in the deuterated solvent directly in an NMR tube.

-

Acquire an initial ¹H-NMR spectrum (t=0). Identify a well-resolved signal for the tertiary tosylate that does not overlap with product or solvent signals (e.g., the aromatic protons of the tosyl group or protons near the tertiary center).

-

Place the NMR tube in the spectrometer probe, which is pre-heated to the desired reaction temperature.

-

Acquire spectra at regular time intervals.

-

Integrate the chosen reactant signal at each time point.

-

The first-order rate constant (k) can be determined by plotting the natural logarithm of the integral value versus time. The slope of the resulting line will be -k.

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture over time.

Materials:

-

Tertiary tosylate

-

Solvent for the reaction

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Mobile phase

-

Quenching solvent

Procedure:

-

Develop an HPLC method that effectively separates the tertiary tosylate from its decomposition products.

-

Initiate the decomposition reaction in a thermostatted vessel.

-

At specific time points, withdraw an aliquot of the reaction mixture and quench it (e.g., by dilution with a cold, non-reactive solvent).

-

Inject the quenched sample into the HPLC system.

-

Record the peak area of the tertiary tosylate.

-

Generate a calibration curve to correlate peak area with concentration.

-

Plot the natural logarithm of the concentration of the tertiary tosylate versus time to determine the first-order rate constant (k) from the slope (-k).

Factors Influencing Decomposition Kinetics

-

Substrate Structure: The stability of the resulting carbocation is paramount. More stable tertiary carbocations (e.g., 1-adamantyl) lead to faster decomposition rates.

-

Solvent: Polar protic solvents (e.g., water, alcohols, formic acid) are particularly effective at promoting decomposition.[1] They stabilize the transition state and the resulting ions through hydrogen bonding and high dielectric constants.[1]

-

Temperature: As with most chemical reactions, the rate of decomposition increases with temperature, following the Arrhenius equation. This allows for the determination of activation energy.[2]

-

Leaving Group: While this guide focuses on tosylates, it's noteworthy that other sulfonate esters (e.g., mesylates, brosylates, triflates) can be used, with their leaving group ability influencing the decomposition rate.

By understanding these principles and utilizing the provided data and methodologies, researchers can better predict and control the behavior of tertiary tosylates in their experimental and developmental work.

References

An In-depth Technical Guide to the Storage and Handling of tert-Butyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling guidelines for tert-Butyl Tosylate (CAS 4664-57-7), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these protocols is critical to ensure the material's integrity, maximize experimental success, and maintain a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as tert-Butyl 4-methylbenzenesulfonate, is a combustible organic compound.[1] It is described as a colorless to pale yellow liquid or a colorless to off-white solid-liquid mixture.[2][3] It is soluble in many organic solvents.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₃S | [4] |

| Molecular Weight | 228.31 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or colorless to off-white solid-liquid mixture | [2][3] |

| Density | Approximately 1.122 g/cm³ | [5] |

| Boiling Point | 170 - 172 °C | [6] |

| Storage Temperature | 2-8°C or Room Temperature (refer to supplier specific recommendations) | [2][4][7][8] |

Storage Guidelines

Proper storage of this compound is crucial due to its hygroscopic nature and sensitivity to environmental conditions.[1]

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Reference |

| Temperature | Store at 2-8°C in a refrigerator or at room temperature as specified by the supplier. | To maintain chemical stability and prevent degradation. | [2][4][7][8] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | The compound is hygroscopic and storing under an inert, dry atmosphere prevents moisture absorption. | [1] |

| Container | Keep in a tightly closed, original container. | To prevent contamination and exposure to moisture and air. | [1][9] |

| Location | Store in a dry, cool, and well-ventilated area. | To prevent degradation from heat and moisture, and to ensure safe dispersal of any potential vapors. | [9] |

| Incompatibilities | Store away from strong oxidizing agents. | To prevent potentially hazardous chemical reactions. | [10] |

Handling Protocols

Safe handling of this compound requires adherence to standard laboratory safety procedures and the use of appropriate personal protective equipment (PPE).

Table 3: Recommended Personal Protective Equipment for Handling this compound

| PPE Category | Specification | Purpose | Reference |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | To prevent skin contact. | [6][10] |

| Eye Protection | Use chemical safety goggles or a face shield. | To protect eyes from splashes. | [9][10] |